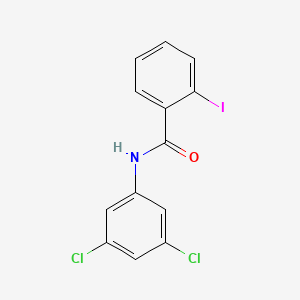

N-(3,5-dichlorophenyl)-2-iodobenzamide

Description

N-(3,5-Dichlorophenyl)-2-iodobenzamide is a halogenated aromatic amide characterized by a 3,5-dichlorophenyl group attached via an amide linkage to a 2-iodobenzoyl moiety. The compound’s iodine substituent in the ortho position distinguishes it from related dichlorophenyl derivatives, influencing steric and electronic properties that may modulate biological activity and metabolic pathways .

Properties

Molecular Formula |

C13H8Cl2INO |

|---|---|

Molecular Weight |

392.02 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18) |

InChI Key |

HCRLEJMGRDCVBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)I |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Activation of 2-Iodobenzoic Acid :

-

Amidation with 3,5-Dichloroaniline :

-

Purification :

Example Procedure:

| Step | Component | Quantity | Conditions |

|---|---|---|---|

| 1 | 2-Iodobenzoic acid | 5.0 g (20 mmol) | Reflux with SOCl₂ (10 mL) in DCM (50 mL), 4 h |

| 2 | 3,5-Dichloroaniline | 3.3 g (20 mmol) | Add to acid chloride in DCM, TEA (4.2 mL), stir 12 h |

| 3 | Workup | — | Wash with NaHCO₃, brine; dry over MgSO₄ |

| 4 | Purification | — | Column chromatography (hexane/EtOAc 7:3); yield: 78% |

Direct Coupling Using Coupling Agents

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents are employed.

Protocol Highlights:

-

Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

-

Solvent : DMF or THF.

-

Advantages : Avoids harsh chlorination conditions; suitable for thermally labile substrates.

-

Yield : 65–75%, lower than acid chloride route due to side reactions.

Catalytic Methods for Industrial-Scale Synthesis

Large-scale production prioritizes atom economy and reduced waste.

Continuous Flow Reactor Synthesis

-

Conditions :

-

Residence Time : 10–15 minutes.

-

Temperature : 80–100°C.

-

Catalyst : Immobilized lipases or heterogeneous catalysts (e.g., Amberlyst-15).

-

-

Output : 90–95% conversion with in-line purification.

Microwave-Assisted Amidation

Synthesis of Key Precursors

3,5-Dichloroaniline Preparation

2-Iodobenzoic Acid Derivatives

-

Iodination of Benzoic Acid :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 70–85 | >95 | High | Moderate |

| Coupling Agents | 65–75 | 90–95 | Moderate | Low |

| Flow Reactor | 90–95 | >98 | Industrial | High |

| Microwave | 80–85 | >95 | Lab-scale | Moderate |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed:

Substitution Products: Various substituted benzamides can be formed through substitution reactions.

Oxidation and Reduction Products: Oxidized or reduced derivatives of the compound can be obtained depending on the reaction conditions.

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions.

Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : Features a succinimide ring instead of a benzamide backbone.

- Activity : Nephrotoxic fungicide metabolized to hydroxylated derivatives (e.g., 2-NDHSA) via cytochrome P450 enzymes .

- Contrast : The absence of iodine and presence of a cyclic imide result in distinct metabolic activation pathways compared to the target compound.

Procymidone

- Structure : Contains a cyclopropane dicarboximide core with a 3,5-dichlorophenyl group.

- Activity : Broad-spectrum fungicide targeting Botrytis and Monilia spp. .

- Contrast : The rigid cyclopropane ring enhances stability, whereas the target’s benzamide backbone may offer greater conformational flexibility.

3-(3,5-Dichlorophenyl)-N-(1-methyl)-2,4-dioxo-1-imidazolidinecarboxamide Structure: Imidazolidine dione core with dichlorophenyl and methyl substituents. Properties: Molecular weight 330.17 g/mol, m.p. 136°C, soluble in ethanol and acetone .

2-[(3-Iodobenzoyl)amino]benzamide Structure: 3-iodobenzoyl group vs. the target’s 2-iodo substitution. Relevance: Demonstrates how iodine position affects steric interactions and electronic distribution in benzamide derivatives .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2-iodobenzamide, and how can reaction progress be monitored?

The synthesis of aryl-substituted benzamides typically involves coupling a substituted aniline with an acyl chloride derivative. For N-(3,5-dichlorophenyl)-2-iodobenzamide, a plausible route is the reaction of 3,5-dichloroaniline with 2-iodobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) . Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate gradient) is recommended. Confirm structural integrity using FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons and iodine coupling patterns), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns (e.g., meta-dichloro vs. para-iodo).

- ¹³C NMR: Detect carbonyl (C=O, ~165 ppm) and iodine-adjacent carbons (deshielded due to heavy atom effect).

- Infrared Spectroscopy (IR): Validate amide bond formation (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹).

- LC-MS/MS: Assess purity and detect trace impurities (e.g., unreacted aniline or acyl chloride derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

- Antifungal Assays: Test against Botrytis cinerea (gray mold) or Fusarium spp. using agar dilution (MIC determination) or spore germination inhibition assays. Compare efficacy to structurally related fungicides like procymidone .

- Enzyme Inhibition Studies: Screen for interactions with cytochrome P450 enzymes or succinate dehydrogenase (common targets for dichlorophenyl analogs) using fluorometric or spectrophotometric assays .

Advanced Research Questions

Q. How can the nephrotoxic potential of this compound be evaluated in preclinical models?

Q. What analytical strategies are used to study metabolic pathways of this compound?

- Metabolite Profiling: Incubate with rat liver microsomes (RLM) or human hepatocytes. Extract metabolites using SPE and analyze via LC-QTOF-MS with positive/negative ionization. Key metabolites may include hydroxylated or dehalogenated derivatives .

- Isotope Tracing: Use ¹⁴C-labeled compound to track distribution in tissues (e.g., liver, kidney) via autoradiography .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

- Substitution Analysis: Synthesize analogs with varied halogenation (e.g., F, Br) or substituent positions (e.g., 3,4-dichloro vs. 3,5-dichloro). Test antifungal potency and nephrotoxicity.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding to fungal CYP51 or mammalian renal transporters. Prioritize analogs with higher target affinity and lower cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.